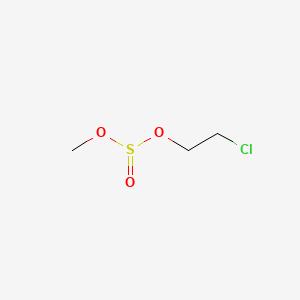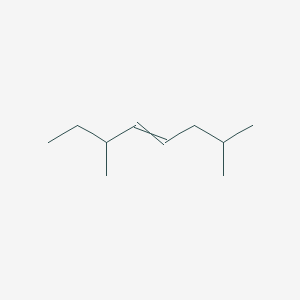![molecular formula C14H15NO6 B14636267 2-Acetamido-3-[3-(acetyloxy)-4-methoxyphenyl]prop-2-enoic acid CAS No. 57222-04-5](/img/structure/B14636267.png)
2-Acetamido-3-[3-(acetyloxy)-4-methoxyphenyl]prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetamido-3-[3-(acetyloxy)-4-methoxyphenyl]prop-2-enoic acid is an organic compound with the molecular formula C14H15NO6 It is a derivative of cinnamic acid and is characterized by the presence of an acetamido group, an acetyloxy group, and a methoxy group attached to the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-3-[3-(acetyloxy)-4-methoxyphenyl]prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(acetyloxy)-4-methoxybenzaldehyde and acetamide.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate product.
Acetylation: The intermediate product is then acetylated using acetic anhydride to introduce the acetamido group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize impurities. Common techniques include:
Batch Reactors: The reactants are mixed in a batch reactor, and the reaction is allowed to proceed under controlled temperature and pressure conditions.
Continuous Flow Reactors: The reactants are continuously fed into a flow reactor, and the product is continuously removed, allowing for efficient large-scale production.
化学反応の分析
Types of Reactions
2-Acetamido-3-[3-(acetyloxy)-4-methoxyphenyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The acetyloxy and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.
Substitution Reagents: Halogenating agents, such as thionyl chloride, can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted compounds.
科学的研究の応用
2-Acetamido-3-[3-(acetyloxy)-4-methoxyphenyl]prop-2-enoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Acetamido-3-[3-(acetyloxy)-4-methoxyphenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
類似化合物との比較
2-Acetamido-3-[3-(acetyloxy)-4-methoxyphenyl]prop-2-enoic acid can be compared with other similar compounds, such as:
4-Acetoxy-3-methoxycinnamic acid: Similar structure but lacks the acetamido group.
2-Acetamido-3-(4-hydroxy-3-methoxyphenyl)propanoic acid: Similar structure but has a hydroxy group instead of an acetyloxy group.
2-Acetamido-3-(4-nitrophenyl)prop-2-enoic acid: Similar structure but has a nitro group instead of an acetyloxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
CAS番号 |
57222-04-5 |
|---|---|
分子式 |
C14H15NO6 |
分子量 |
293.27 g/mol |
IUPAC名 |
2-acetamido-3-(3-acetyloxy-4-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C14H15NO6/c1-8(16)15-11(14(18)19)6-10-4-5-12(20-3)13(7-10)21-9(2)17/h4-7H,1-3H3,(H,15,16)(H,18,19) |
InChIキー |
JNWXFQFXLMWGRL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC(=CC1=CC(=C(C=C1)OC)OC(=O)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3,6-Trimethyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-1-ium](/img/structure/B14636198.png)
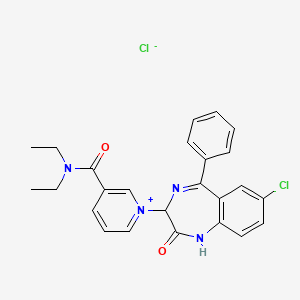
![2,6-Bis[(4-hydroxyphenyl)methylidene]-4-methylcyclohexan-1-one](/img/structure/B14636206.png)
![Trimethyl[(1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-yl)oxy]silane](/img/structure/B14636212.png)
![Acetic acid;[2-(5-hydroxypentyl)cyclopenten-1-yl] acetate](/img/structure/B14636217.png)

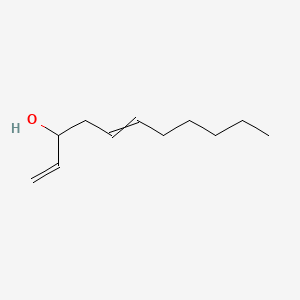
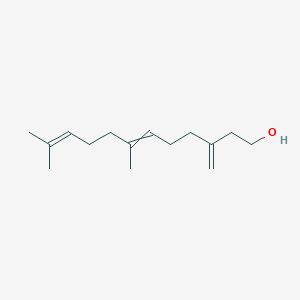
![1,1'-(1,3-Phenylene)bis[(4-phenoxyphenyl)ethane-1,2-dione]](/img/structure/B14636264.png)
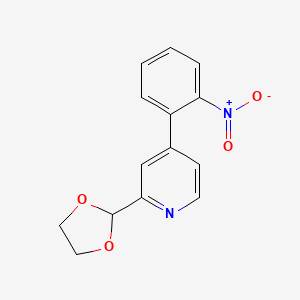
![4-[2-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B14636281.png)
